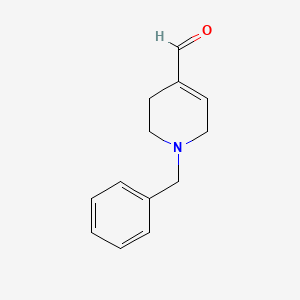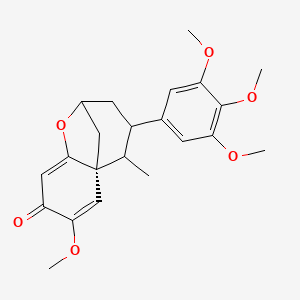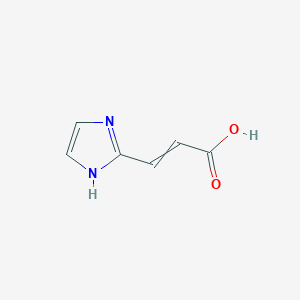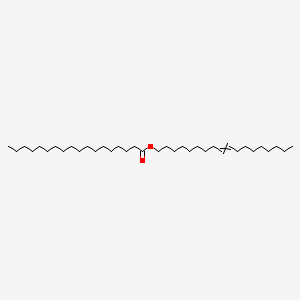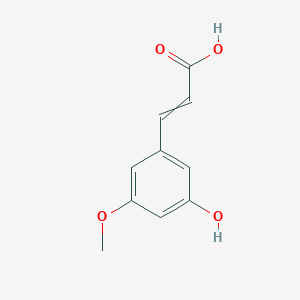
Sodium prop-2-ene-1-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium prop-2-ene-1-sulfinate, also known as sodium allylsulfonate, is an organosulfur compound with the molecular formula C3H5NaO3S. It is a white crystalline powder that is soluble in water and alcohol. This compound is known for its reactive properties due to the presence of double bonds at the α and β positions, making it a valuable building block in various chemical syntheses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium prop-2-ene-1-sulfinate can be synthesized by adding allyl alcohol to a reaction kettle and then adding sodium methyl sulfonate aqueous solution under stirring. The reaction is carried out at room temperature for about 6 hours. The mixture is then filtered to remove insoluble matter, concentrated, cooled, crystallized, and dried to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous stirring to ensure uniformity. The product is then purified through filtration, concentration, and crystallization processes to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium prop-2-ene-1-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in substitution reactions to form various organosulfur compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted organosulfur compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals .
Wissenschaftliche Forschungsanwendungen
Sodium prop-2-ene-1-sulfinate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of sodium prop-2-ene-1-sulfinate involves its ability to participate in various chemical reactions due to the presence of reactive double bonds. These reactions often involve the formation of sulfonyl radicals, which can then participate in further chemical transformations. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to sodium prop-2-ene-1-sulfinate include:
- Sodium methanesulfinate
- Sodium ethanesulfinate
- Sodium benzenesulfinate
Uniqueness
This compound is unique due to its reactive double bonds at the α and β positions, which make it highly versatile in various chemical syntheses. This property distinguishes it from other sulfinates, which may not have the same level of reactivity and versatility .
Eigenschaften
CAS-Nummer |
106181-88-8 |
|---|---|
Molekularformel |
C3H5NaO2S |
Molekulargewicht |
128.13 g/mol |
IUPAC-Name |
sodium;prop-2-ene-1-sulfinate |
InChI |
InChI=1S/C3H6O2S.Na/c1-2-3-6(4)5;/h2H,1,3H2,(H,4,5);/q;+1/p-1 |
InChI-Schlüssel |
YEWHYKOQJJHRFI-UHFFFAOYSA-M |
Kanonische SMILES |
C=CCS(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(4-Propoxyphenyl)ethyl]hydrazine](/img/structure/B12440706.png)

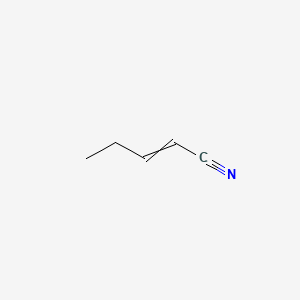

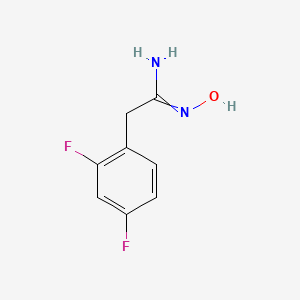
![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B12440726.png)
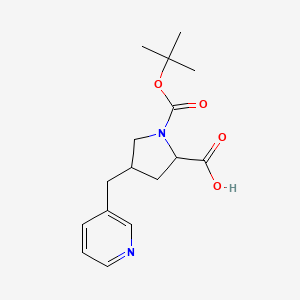
![3-[2-butyl-1-[2-(diethylamino)ethyl]-5-benzimidazolyl]-N-hydroxy-2-propenamide](/img/structure/B12440734.png)
